3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine
CAS No.:
Cat. No.: VC13290215
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4O2 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H14N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5,9H2,1-2H3 |
| Standard InChI Key | BMJJDBPIECAJGR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCCN)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NN1CCCN)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine, reflects its pyrazole backbone substituted at positions 3 and 5 with methyl groups, a nitro group at position 4, and a propan-1-amine chain at position 1 . Its molecular formula is C₈H₁₄N₄O₂, with a molecular weight of 198.226 g/mol . Key identifiers include CAS numbers 1006962-55-5 and 1432033-49-2, as well as the MDL number MFCD03422557 .
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₄O₂ | |
| Molecular Weight | 198.226 g/mol | |
| CAS Registry Numbers | 1006962-55-5, 1432033-49-2 | |
| Exact Mass | 198.1117 Da | |
| Topological Polar Surface Area | 56.7 Ų |
Structural Analysis
The pyrazole ring is planar, with bond lengths and angles consistent with aromatic delocalization. The nitro group at position 4 introduces electron-withdrawing effects, while the methyl groups at positions 3 and 5 enhance steric bulk. The propan-1-amine side chain provides a flexible moiety for potential intermolecular interactions, such as hydrogen bonding . X-ray crystallography of analogous pyrazole derivatives reveals N–N bond lengths of ~1.36 Å, suggesting moderate conjugation within the ring .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocol for this compound is documented, analogous pyrazoles are typically synthesized via:
-
Cyclocondensation: Reacting β-diketones with hydrazines under acidic or basic conditions .
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Nitration: Introducing the nitro group post-cyclization using nitric acid or nitronium salts .
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Amine Functionalization: Alkylation or nucleophilic substitution to attach the propan-1-amine chain .
For example, 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine (without the nitro group) is synthesized via hydrazine condensation followed by alkylation, yielding ~70–85% purity . Nitration of similar pyrazoles occurs regioselectively at the para position due to steric and electronic factors .
Reactivity
The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to amines) and nucleophilic aromatic substitution. The primary amine terminus enables conjugation with carboxylic acids or carbonyl compounds, forming amides or Schiff bases .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| LogP (Partition Coefficient) | 2.70 (predicted) | |
| Stability | Stable under inert conditions |
The compound’s LogP of 2.70 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its Topological Polar Surface Area (TPSA) of 56.7 Ų indicates potential for hydrogen bonding, aligning with bioactive molecule profiles .
Future Directions
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Synthetic Optimization: Develop one-pot MCR (multicomponent reaction) protocols to improve yield .
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Biological Screening: Prioritize in vitro assays against antibiotic-resistant bacteria and oncology panels .
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Structure-Activity Relationships (SAR): Modify the amine chain length or nitro positioning to enhance potency .
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